molecular formula C8H15NO2 B14600092 N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine CAS No. 59066-98-7

N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine

Cat. No.: B14600092
CAS No.: 59066-98-7
M. Wt: 157.21 g/mol
InChI Key: TUAFOYVYXNSXRH-UHFFFAOYSA-N
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Description

N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine is a propargylamine derivative characterized by a dimethoxypropyl substituent attached to the nitrogen atom. Propargylamines (alkynylamines) are versatile intermediates in organic synthesis, particularly in click chemistry and pharmaceutical applications due to their terminal alkyne functionality. The dimethoxy group in this compound enhances solubility in polar organic solvents compared to purely alkyl-substituted analogues, while the propargyl moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Properties

CAS No.

59066-98-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3,3-dimethoxy-N-prop-2-ynylpropan-1-amine

InChI

InChI=1S/C8H15NO2/c1-4-6-9-7-5-8(10-2)11-3/h1,8-9H,5-7H2,2-3H3

InChI Key

TUAFOYVYXNSXRH-UHFFFAOYSA-N

Canonical SMILES

COC(CCNCC#C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine typically involves the reaction of propargylamine with 3,3-dimethoxypropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the triple bond in the propargyl group to a single bond, forming saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenated compounds and strong bases like sodium hydride are typically used.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted amines and derivatives.

Scientific Research Applications

N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and physicochemical data for N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility/Stability Key Applications
This compound Dimethoxypropyl, propargyl C₈H₁₅NO₂ 157.21 (calculated) High solubility in polar solvents Click chemistry, organic synthesis
N-(3-(3-Methyl-3H-diazirin-3-yl)propyl)prop-2-yn-1-amine Diazirinylpropyl, propargyl C₈H₁₂N₄ 164.21 Stable under reflux conditions Photoaffinity labeling probes
N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine Benzyl, 3-fluorophenyl C₁₆H₁₄FN 239.29 Oil; soluble in organic solvents Pharmaceutical intermediates
N,N-Bis(3-aminopropyl)laurylamine Lauryl, bis(aminopropyl) C₁₈H₄₁N₃ 299.54 >190 g/L in water (pH 10–12) Surfactants, biocides

Key Observations :

  • Solubility: The dimethoxypropyl group in the target compound enhances polarity compared to purely hydrophobic analogues like N,N-bis(3-aminopropyl)laurylamine, which has high water solubility due to its tertiary amine and long alkyl chain .
  • Reactivity : Propargylamines with aromatic substituents (e.g., N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine) are often used in cross-coupling reactions, whereas diazirinyl derivatives serve as photoaffinity labels .

Functional and Application Differences

  • Click Chemistry : The terminal alkyne in this compound makes it suitable for CuAAC reactions, similar to other propargylamines. However, dimethoxy groups may sterically hinder reactivity compared to simpler analogues like propargylamine itself.
  • Industrial Applications: Long-chain amines like N,N-bis(3-aminopropyl)laurylamine are employed in surfactants, whereas propargylamines with fluorinated aromatic groups find use in drug discovery .

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